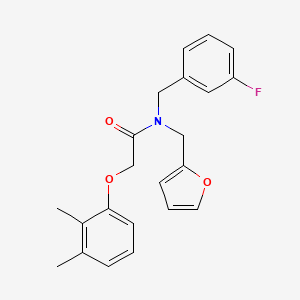
2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22FNO3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dimethylphenoxy group, a fluorobenzyl moiety, and a furan ring. The molecular formula is C22H21ClFNO3 with a molecular weight of approximately 401.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClFNO3 |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | This compound |
| Boiling Point | 530.7 ± 50.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Phenoxy Intermediate : Reaction of 2,3-dimethylphenol with an acylating agent.
- Introduction of the Fluorophenyl Group : Reaction with a fluorinated benzyl halide.
- Incorporation of the Furan Ring : Final reaction with furan-2-ylmethylamine to yield the target compound.
Anticancer Effects
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit topoisomerase II activity, leading to apoptosis in various cancer cell lines including breast, colon, lung, and prostate cancers .
The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors that modulate cellular pathways, ultimately leading to apoptosis and reduced cell proliferation. Notably, the compound may induce reactive oxygen species (ROS) levels in cancer cells, contributing to cytotoxic effects .
Case Studies
- Topoisomerase II Inhibition : In vitro studies demonstrated that certain derivatives showed potent inhibition of human topoisomerases, indicating potential as chemotherapeutic agents .
- Cytoprotective Effects : Related compounds have been shown to protect against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO), reducing oxidative stress and enhancing cellular survival .
Comparative Analysis
The biological activities of this compound can be compared with other similar compounds known for their anticancer properties:
Properties
Molecular Formula |
C22H22FNO3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22FNO3/c1-16-6-3-10-21(17(16)2)27-15-22(25)24(14-20-9-5-11-26-20)13-18-7-4-8-19(23)12-18/h3-12H,13-15H2,1-2H3 |
InChI Key |
SYNZPFDXZQOUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















